5-(Azepan-1-yl)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile
Description
This compound features an oxazole core substituted at position 5 with an azepane (7-membered saturated ring) and at position 2 with a 4-((4-methylpiperidin-1-yl)sulfonyl)phenyl group. Such structural attributes are characteristic of ligands targeting enzymes or receptors in neurodegenerative diseases, as seen in related oxazole-based prolyl oligopeptidase inhibitors .
Properties
IUPAC Name |
5-(azepan-1-yl)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-17-10-14-26(15-11-17)30(27,28)19-8-6-18(7-9-19)21-24-20(16-23)22(29-21)25-12-4-2-3-5-13-25/h6-9,17H,2-5,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZSMWZYRRIWJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCCCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Azepan-1-yl)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile, also known as D434-0907, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound has the following chemical properties:
- Molecular Formula : C22H28N4O3S
- Molecular Weight : 428.55 g/mol
- IUPAC Name : 5-(azepan-1-yl)-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile
- SMILES Notation : CC(CCC1)CN1S(c(cc1)ccc1-c1nc(C#N)c(N2CCCCCC2)o1)(=O)=O
The biological activity of this compound is largely attributed to its structural components, which allow it to interact with various biological targets. The azepan and piperidine moieties contribute to its pharmacological profile by enhancing solubility and facilitating interactions with enzymes and receptors involved in disease pathways.
Anticancer Activity
Research indicates that compounds with similar structures have shown promise in inhibiting protein interactions critical for cancer progression. Specifically, D434-0907 may inhibit interactions involving menin and MLL fusion proteins, which are implicated in certain types of leukemia .
Enzyme Inhibition
D434-0907 has been evaluated for its enzyme inhibitory activities. Studies suggest that it may inhibit key enzymes such as acetylcholinesterase (AChE), which is significant for conditions like Alzheimer's disease, and urease, which is relevant in treating infections caused by urease-producing bacteria .
Antimicrobial Properties
The compound exhibits antibacterial activity against various strains. Its sulfonamide group is known for contributing to antimicrobial effects, making D434-0907 a candidate for further studies in infection control .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to D434-0907:
| Study Reference | Focus | Findings |
|---|---|---|
| Kumar et al., 2009 | Anticancer | Identified compounds with similar structures inhibiting cancer cell proliferation. |
| Omar et al., 1996 | Anti-inflammatory | Compounds showed significant reduction in inflammation markers. |
| Aziz-ur-Rehman et al., 2011 | Enzyme inhibition | Demonstrated the potential of sulfonamide derivatives in inhibiting AChE and urease. |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formulas where exact data were unavailable in evidence.
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